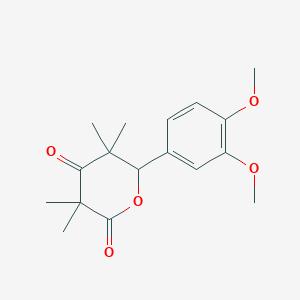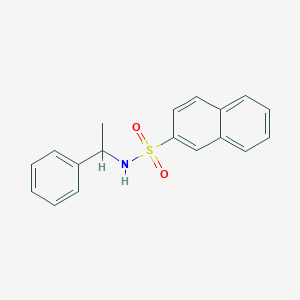![molecular formula C16H19N3O B5423651 N-(2,3-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5423651.png)
N-(2,3-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-[1-(4-pyridinyl)ethyl]urea, commonly known as DPU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPU belongs to the class of urea-based compounds and has been extensively studied for its biological and pharmacological properties.
Applications De Recherche Scientifique
DPU has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, DPU has been evaluated for its anti-cancer properties. Studies have shown that DPU can inhibit the growth of cancer cells by inducing apoptosis. DPU has also been evaluated for its potential as an anti-inflammatory agent. Studies have shown that DPU can reduce inflammation by inhibiting the production of inflammatory cytokines.
In the field of neuroscience, DPU has been evaluated for its potential as a neuroprotective agent. Studies have shown that DPU can protect neurons from oxidative stress and reduce neuroinflammation. DPU has also been evaluated for its potential as an antidepressant. Studies have shown that DPU can increase the levels of neurotransmitters such as serotonin and dopamine, which are associated with mood regulation.
Mécanisme D'action
The exact mechanism of action of DPU is not fully understood. However, studies have suggested that DPU may exert its biological effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. For example, DPU has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. DPU has also been shown to modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
DPU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPU can inhibit the growth of cancer cells by inducing apoptosis. DPU has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In vivo studies have shown that DPU can protect neurons from oxidative stress and reduce neuroinflammation. DPU has also been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are associated with mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPU is its versatility. DPU can be easily synthesized using simple laboratory techniques and can be modified to produce analogs with improved biological activity. However, one of the limitations of DPU is its solubility. DPU has low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of DPU is not fully understood, which can make it difficult to design experiments to evaluate its biological activity.
Orientations Futures
There are several future directions for research on DPU. One area of research is the development of analogs with improved solubility and bioavailability. Another area of research is the evaluation of DPU for its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, research can be conducted to further elucidate the mechanism of action of DPU and to identify its molecular targets.
Méthodes De Synthèse
The synthesis of DPU involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with ethyl chloroformate to form N-(2,3-dimethylphenyl) carbamate. This intermediate is then reacted with 4-pyridine ethanol to form DPU. The purity of DPU can be improved by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-5-4-6-15(12(11)2)19-16(20)18-13(3)14-7-9-17-10-8-14/h4-10,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQPTSIFBMYKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC(C)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3,3,3-trifluoropropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5423572.png)

![3-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-4-(2-methoxyethyl)-4H-1,2,4-triazole](/img/structure/B5423590.png)
![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5423591.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5423595.png)
![N-[3-({[(4-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5423597.png)

![4-(5-{[5-(3,4-dimethoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5423609.png)
![methyl 4-{3-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5423616.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5423624.png)
![2-[5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5423636.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5423640.png)
![(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B5423644.png)
